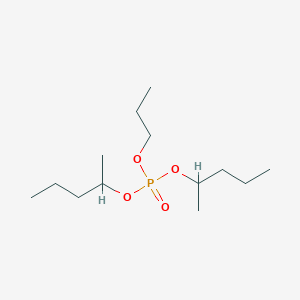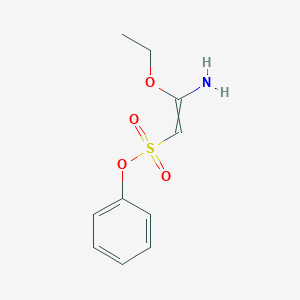
Dipentan-2-yl propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentan-2-yl propyl phosphate is an organophosphate ester, a class of compounds widely used in various industrial applications. Organophosphate esters are known for their versatility and are commonly used as flame retardants, plasticizers, and performance additives in engine oils
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentan-2-yl propyl phosphate typically involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine in toluene. This reaction is followed by filtration and treatment with steam to yield dialkyl phosphates in good yield . Another method involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with haloacetones to form the desired phosphonate esters .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
Dipentan-2-yl propyl phosphate undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids using oxidizing agents.
Substitution: Reaction with nucleophiles to form substituted phosphonates.
Hydrolysis: Conversion to phosphonic acids in the presence of water and acid or base catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular iodine as oxidants.
Substitution: Diaryliodonium salts and phosphites under visible-light illumination.
Hydrolysis: Trifluoromethanesulfonic acid (TfOH) as a catalyst.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Aryl phosphonates.
Hydrolysis: Phosphonic acids.
Scientific Research Applications
Dipentan-2-yl propyl phosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dipentan-2-yl propyl phosphate involves its interaction with specific molecular targets and pathways. As an organophosphate ester, it can inhibit certain enzymes by phosphorylating their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-chloroisopropyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
- Tris(2-chloroethyl) phosphate
Uniqueness
Dipentan-2-yl propyl phosphate is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other organophosphate esters may not be as effective .
Properties
CAS No. |
646521-40-6 |
|---|---|
Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
dipentan-2-yl propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-6-9-12(4)16-18(14,15-11-8-3)17-13(5)10-7-2/h12-13H,6-11H2,1-5H3 |
InChI Key |
LHFGUQMBVXBOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OP(=O)(OCCC)OC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)


![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)


![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)
![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)

![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B15169842.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)
